Methyl 2-aminonicotinate
Overview
Description
Methyl 2-aminonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Characteristics and Solvent Effects : Methyl 2-aminonicotinate's absorption, fluorescence excitation, and fluorescence spectroscopy characteristics have been studied, revealing the effects of solvent and acid-base concentration on its spectral characteristics (Nayak & Dogra, 2005).
Proton Transfer in Derivatives : It does not exhibit excited state intramolecular proton transfer (ESIPT). However, its derivative used in protein kinase inhibitor preparation exhibits ESIPT, indicating the role of functional groups in this process (Jana, Dalapati, & Guchhait, 2013).
Synthetic Applications : this compound has been synthesized via microwave-assisted methods, indicating its potential in efficient and rapid synthesis techniques (Quevedo, Bavetsias, & McDonald, 2009).
Electrocatalytic Carboxylation : Its derivatives, such as 6-aminonicotinic acid, have been produced through electrocatalytic carboxylation with CO2, showcasing a novel method for synthesizing aminonicotinate derivatives (Feng, Huang, Liu, & Wang, 2010).
Solvatochromism and Proton Transfer : Studies on solvatochromism and prototropism in methyl 6-aminonicotinate highlight the absence of amine-imine phototautomerism in solvents, contributing to our understanding of photophysics (Nayak & Dogra, 2004).
Chemiluminescence Derivatization : 2-Aminonicotinic acid has been used as a chemiluminescence derivatization reagent, demonstrating its application in sensitive and selective analytical methods (Ohba, Sakata, & Zaitsu, 2000).
Synthesis of Novel Compounds : this compound has been used in the synthesis of new compounds, such as macrocyclic esters derived from isophthaloyl dichloride, indicating its utility in creating complex organic structures (Mocilac & Gallagher, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-aminonicotinate, also known as Methyl 2-aminopyridine-3-carboxylate , is a biochemical reagent used in various life science research . It has been found to be a precursor in the synthesis of compounds like 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . The primary target of this compound is therefore the PARP enzyme, which plays a crucial role in DNA repair.
Mode of Action
Its derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (ampce), exhibits excited state intramolecular proton transfer (esipt) . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s structure and function.
Biochemical Pathways
It’s known that its derivative ampce is used in the preparation of pyrimidopyrimidines, which are protein kinase inhibitors . This suggests that this compound might affect pathways involving protein kinases, which play key roles in cell signaling.
Pharmacokinetics
Its molecular weight of 15215 suggests that it could be well-absorbed and distributed in the body
Result of Action
Its use in the synthesis of compounds like mk-4827 , which inhibits the PARP enzyme, suggests that it might have similar effects at the molecular and cellular levels.
Action Environment
It’s known to be a solid at room temperature , suggesting that it might be stable under a variety of environmental conditions
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Methyl 2-aminonicotinate exerts its effects at the molecular level. It is known to be involved in the preparation of pyrimidopyrimidines, which are used as protein kinase inhibitors
Metabolic Pathways
Properties
IUPAC Name |
methyl 2-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZDEODTCXHCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325994 | |
Record name | Methyl 2-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14667-47-1 | |
Record name | 14667-47-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the ESIPT phenomenon in the derivative AMPCE?
A1: The introduction of specific functional groups in AMPCE, compared to Methyl 2-aminonicotinate, is responsible for the observed ESIPT []. These groups enhance the acidic and basic character at the proton donor and acceptor sites, respectively, facilitating the intramolecular proton transfer in the excited state [].
Q2: How has computational chemistry been employed to study AMPCE's ESIPT process?
A2: Density Functional Theory (DFT) calculations have been instrumental in understanding the ESIPT process in AMPCE []. Researchers have utilized DFT to model the molecule's structure, potential energy surfaces related to the proton transfer, and the HOMO/LUMO electronic configurations []. These simulations provide valuable insights into the molecular mechanisms governing ESIPT. Additionally, time-dependent DFT (TDDFT) and TDDFT incorporating a polarizable continuum model (TDDFT-PCM) have been employed to simulate excited state properties in vacuum and methanol solvent, respectively [].
Q3: What are the potential applications of this compound in organic synthesis?
A3: While not directly addressed in the provided abstracts, this compound, as an aminonicotinate derivative, can serve as a valuable building block in organic synthesis []. Its structure allows for various chemical transformations, making it a potential precursor for synthesizing more complex molecules, potentially including pharmaceuticals and other biologically active compounds.
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